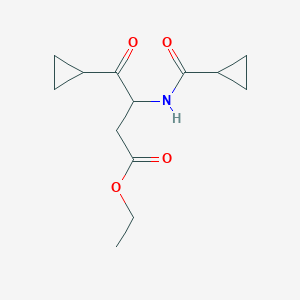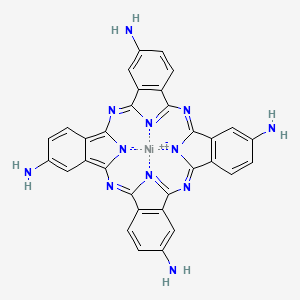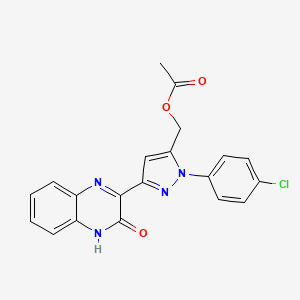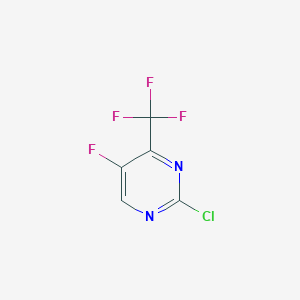
2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine typically involves the introduction of chlorine, fluorine, and trifluoromethyl groups onto the pyrimidine ring. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-fluoro-4-(trifluoromethyl)pyrimidine is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the pyrimidine ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability in biological systems.
Propiedades
Fórmula molecular |
C5HClF4N2 |
|---|---|
Peso molecular |
200.52 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HClF4N2/c6-4-11-1-2(7)3(12-4)5(8,9)10/h1H |
Clave InChI |
QUDUEKJQWTYQKL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


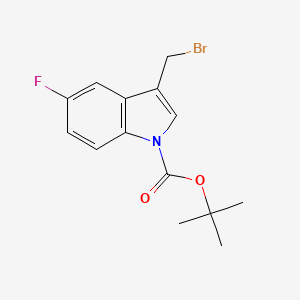
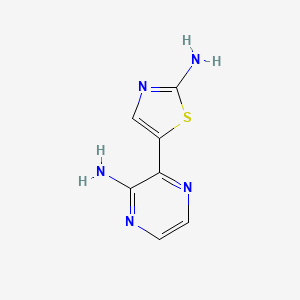
![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)
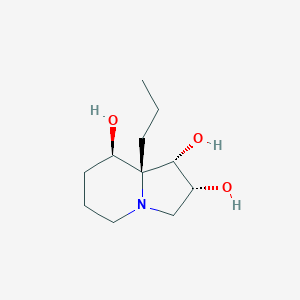
![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)

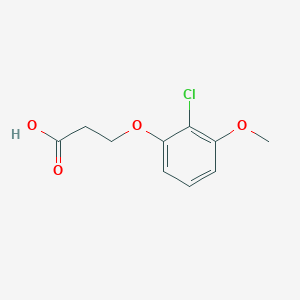
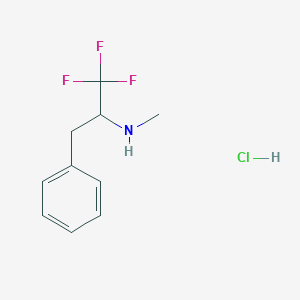

![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
